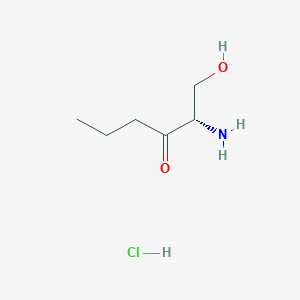
(S)-2-Amino-1-hydroxyhexan-3-one hydroChloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-hydroxyhexan-3-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a ketone group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-hydroxyhexan-3-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexanone derivatives.
Chiral Catalysts: Chiral catalysts are often employed to ensure the production of the (S)-enantiomer.
Reaction Conditions: The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-hydroxyhexan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield carboxylic acids, while reduction of the ketone group may produce secondary alcohols.
Applications De Recherche Scientifique
(S)-2-Amino-1-hydroxyhexan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-hydroxyhexan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl and ketone groups can participate in various chemical reactions. These interactions can influence biochemical pathways and cellular processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ambroxol Hydrochloride: Used as a mucolytic agent with similar structural features.
Bromhexine Hydrochloride: Another mucolytic agent with comparable properties.
Hydrochloric Acid Derivatives: Various compounds with hydrochloride groups that exhibit similar solubility and reactivity.
Uniqueness
(S)-2-Amino-1-hydroxyhexan-3-one hydrochloride is unique due to its specific combination of functional groups and chiral nature. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for diverse scientific applications.
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(2S)-2-amino-1-hydroxyhexan-3-one;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-6(9)5(7)4-8;/h5,8H,2-4,7H2,1H3;1H/t5-;/m0./s1 |
Clé InChI |
LYGHPONXXVTNCB-JEDNCBNOSA-N |
SMILES isomérique |
CCCC(=O)[C@H](CO)N.Cl |
SMILES canonique |
CCCC(=O)C(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12987799.png)
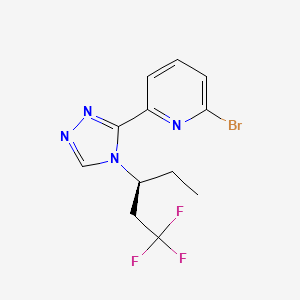
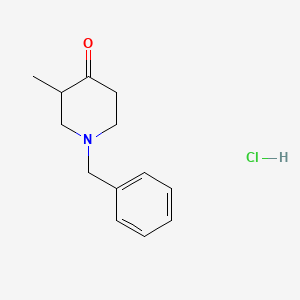
![8-Bromo-3,4-dihydropyrido[2,3-f][1,4]oxazepin-5(2H)-one](/img/structure/B12987810.png)
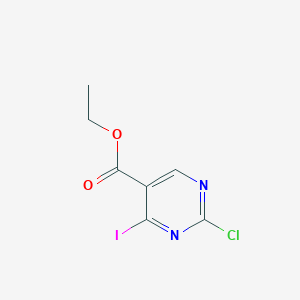
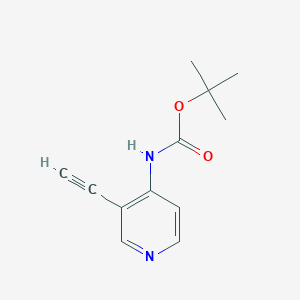
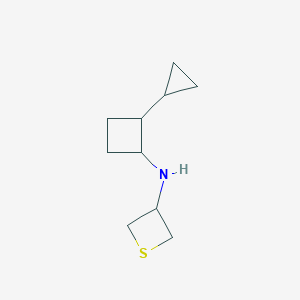
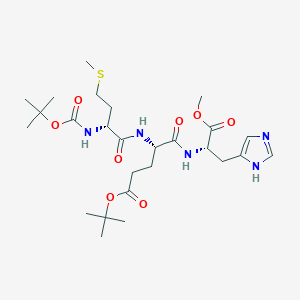
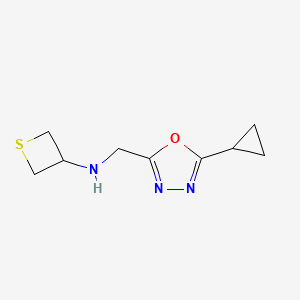

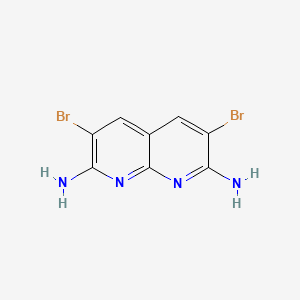
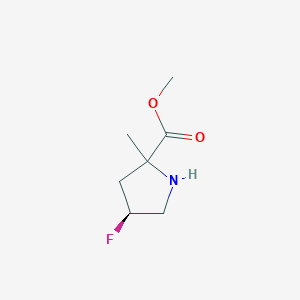
![Spiro[piperidine-4,3'-[3h]pyrrolo[2,3-b]pyridin]-2'(1'h)-one,1'-methyl-](/img/structure/B12987858.png)

